molecular formula C27H45NO6 B1249305 Cholylsarcosine CAS No. 93790-70-6

Cholylsarcosine

货号: B1249305
CAS 编号: 93790-70-6
分子量: 479.6 g/mol
InChI 键: DRRMEMPJCIGHMB-ZNLOGFMMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型

胆酰肌氨酸会发生各种化学反应,包括缀合和脱缀合。 它在肠肝循环期间抵抗细菌脱缀合-脱羟基

常见的试剂和条件

胆酰肌氨酸的合成涉及胆酸和肌氨酸等试剂。 反应条件通常包括受控的pH环境,以确保化合物的稳定性和溶解度

形成的主要产物

胆酰肌氨酸合成形成的主要产物是胆酸和肌氨酸的缀合物。 该化合物在稀水溶液中以两种几何异构体的几乎等摩尔混合物形式存在——顺式和反式(在酰胺键周围)

科学研究应用

Medical Imaging

Positron Emission Tomography/Computed Tomography (PET/CT)

Cholylsarcosine has been developed as a radiolabeled tracer, specifically [N methyl 11C] this compound[N\text{ methyl }^{11}C]\text{ this compound}, for use in PET/CT imaging. This tracer allows for the quantitative assessment of hepatic secretion and transport mechanisms of bile acids. Studies have demonstrated that this compound exhibits rapid blood-to-liver uptake and subsequent liver-to-bile excretion, making it a valuable tool for evaluating liver function and diagnosing conditions such as cholestasis and drug-induced liver injury .

Case Study: PET Imaging in Pigs

In a study involving anesthetized pigs, dynamic PET/CT imaging with [N methyl 11C] this compound[N\text{ methyl }^{11}C]\text{ this compound} revealed comparable hepatic handling to endogenous bile acids like cholyltaurine. The findings suggested that this compound could be instrumental in future human studies aimed at understanding hepatic excretory functions .

Bile Acid Replacement Therapy

This compound has shown promise as a bile acid replacement agent, particularly in patients with bile acid deficiency due to conditions such as short bowel syndrome (SBS). Clinical trials have indicated that this compound can significantly enhance fat absorption in these patients.

Clinical Findings: Fat Absorption Improvement

In studies where this compound was administered at doses of 6 g/day and 12 g/day, patients exhibited increased fat absorption by approximately 17 g/day and 20 g/day, respectively. The compound was particularly effective in improving the absorption of long-chain fatty acids . Notably, this compound was found to be nontoxic and did not undergo biotransformation during enterohepatic circulation, making it suitable for long-term therapeutic use .

Effects on Lipid Absorption

This compound enhances lipid absorption by acting as an effective emulsifier in the gastrointestinal tract. Its properties allow for improved solubilization of dietary fats, which is critical for patients with compromised bile acid availability.

Mechanism of Action

The compound is resistant to deconjugation and dehydroxylation during enterohepatic cycling, allowing it to maintain its effectiveness throughout the digestive process. Studies have reported that this compound induces greater biliary lipid secretion compared to other bile acids like cholyltaurine .

Summary of Findings

ApplicationKey Findings
Medical ImagingEffective tracer for PET/CT; rapid uptake and excretion; useful for liver function assessment
Bile Acid Replacement TherapyIncreases fat absorption; nontoxic; suitable for long-term use
Lipid AbsorptionEnhances solubilization of fats; superior biliary lipid secretion compared to other bile acids

相似化合物的比较

胆酰肌氨酸与胆酰甘氨酸和胆酰牛磺酸等其他胆汁酸缀合物相似。 它的不同之处在于它在肠肝循环期间抵抗细菌脱缀合-脱羟基 。这种抗性使胆酰肌氨酸成为一种更稳定和有效的胆汁酸替代剂。类似的化合物包括:

  • 胆酰甘氨酸
  • 胆酰牛磺酸
  • 鹅去氧胆酸
  • 熊去氧胆酸
  • 脱氧胆酸

生物活性

Cholylsarcosine, a synthetic bile acid analogue formed by the conjugation of cholic acid and sarcosine, has garnered attention for its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on hepatic metabolism, lipid absorption, and its use as a tracer in medical imaging.

This compound is characterized by its resistance to deconjugation and dehydroxylation during enterohepatic circulation, making it stable compared to other bile acids. This stability enhances its efficacy in promoting lipid absorption in conditions where bile acid deficiency is present. Its mechanism involves facilitating bile flow and biliary lipid secretion, which are crucial for proper digestion and absorption of dietary fats.

Biological Effects

Hepatic Cholesterol and Bile Acid Synthesis:
this compound has been shown to influence hepatic cholesterol and bile acid synthesis significantly. Research indicates that it exhibits choleretic activity similar to cholyltaurine but induces a greater secretion of phospholipids and cholesterol .

Biliary Secretion:
In studies involving human subjects, this compound was infused into the duodenum, revealing its effects on bile flow and biliary lipid secretion. The compound demonstrated a comparable turnover rate to cholyltaurine, indicating its effectiveness in enhancing biliary lipid profiles .

Case Study 1: PET Imaging with this compound

A notable application of this compound is its use as a tracer in positron emission tomography (PET) imaging. A study conducted on anesthetized pigs utilized [N-Methyl-11C]this compound to investigate liver uptake and biliary excretion. Results showed rapid blood-to-liver uptake, with radioactivity concentrations peaking in the biliary tree shortly after administration. This study highlighted this compound's potential in distinguishing intrahepatic transport steps in hepatic lipid metabolism .

Case Study 2: Effects on Lipid Absorption in Canines

In canine models with intestinal bile acid deficiency due to distal intestinal resection, this compound improved lipid absorption significantly. This finding underscores its potential therapeutic role in managing fat malabsorption syndromes .

Comparative Analysis of this compound and Other Bile Acids

PropertyThis compoundCholyltaurineChenodeoxycholic Acid
StabilityHigh (resistant to deconjugation)Moderate (deconjugated)Low (cytotoxic)
Choleretic ActivityHighModerateVery high
Effect on Lipid SecretionEnhancedModerateCytotoxic effects noted
Clinical ApplicationsBile acid replacementBile acid replacementLimited due to toxicity

Safety Profile

This compound has been reported as nontoxic, showing no adverse effects on biliary lipid composition or liver function tests when administered chronically . This safety profile makes it a promising candidate for further clinical applications.

属性

IUPAC Name

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMEMPJCIGHMB-ZNLOGFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93790-70-6
Record name Cholylsarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLYLSARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholylsarcosine
Reactant of Route 2
Reactant of Route 2
Cholylsarcosine
Reactant of Route 3
Reactant of Route 3
Cholylsarcosine
Reactant of Route 4
Cholylsarcosine
Reactant of Route 5
Cholylsarcosine
Reactant of Route 6
Cholylsarcosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。